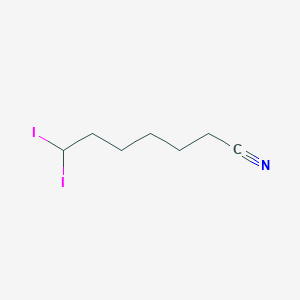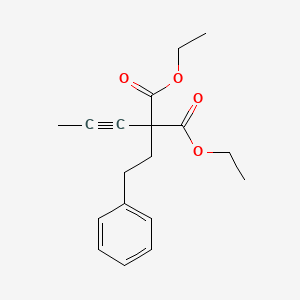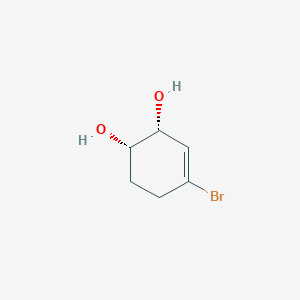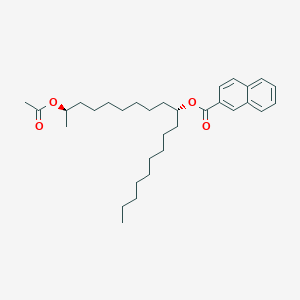
(2R,10R)-2-(Acetyloxy)nonadecan-10-yl naphthalene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,10R)-2-(Acetyloxy)nonadecan-10-yl naphthalene-2-carboxylate is a complex organic compound characterized by its unique structural features. This compound consists of a nonadecan-10-yl chain attached to a naphthalene-2-carboxylate moiety, with an acetyloxy group at the 2-position. The stereochemistry of the compound is specified by the (2R,10R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,10R)-2-(Acetyloxy)nonadecan-10-yl naphthalene-2-carboxylate typically involves multi-step organic reactions. One common approach is the esterification of naphthalene-2-carboxylic acid with (2R,10R)-2-(hydroxynonadecan-10-yl) acetate. The reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated purification systems. The use of green chemistry principles, such as solvent recycling and energy-efficient reaction conditions, is also common to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,10R)-2-(Acetyloxy)nonadecan-10-yl naphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or carboxylate groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for ester hydrolysis.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Hydrolyzed products like alcohols and carboxylic acids.
Applications De Recherche Scientifique
(2R,10R)-2-(Acetyloxy)nonadecan-10-yl naphthalene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2R,10R)-2-(Acetyloxy)nonadecan-10-yl naphthalene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The acetyloxy group plays a crucial role in modulating the compound’s reactivity and binding affinity. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,10R)-2-(Hydroxynonadecan-10-yl) naphthalene-2-carboxylate: Similar structure but with a hydroxyl group instead of an acetyloxy group.
(2R,10R)-2-(Methoxynonadecan-10-yl) naphthalene-2-carboxylate: Contains a methoxy group instead of an acetyloxy group.
Uniqueness
(2R,10R)-2-(Acetyloxy)nonadecan-10-yl naphthalene-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
825623-09-4 |
|---|---|
Formule moléculaire |
C32H48O4 |
Poids moléculaire |
496.7 g/mol |
Nom IUPAC |
[(2R,10R)-2-acetyloxynonadecan-10-yl] naphthalene-2-carboxylate |
InChI |
InChI=1S/C32H48O4/c1-4-5-6-7-8-11-14-21-31(22-15-12-9-10-13-18-26(2)35-27(3)33)36-32(34)30-24-23-28-19-16-17-20-29(28)25-30/h16-17,19-20,23-26,31H,4-15,18,21-22H2,1-3H3/t26-,31-/m1/s1 |
Clé InChI |
AYMHHXOKIPHYSI-MXBOTTGLSA-N |
SMILES isomérique |
CCCCCCCCC[C@H](CCCCCCC[C@@H](C)OC(=O)C)OC(=O)C1=CC2=CC=CC=C2C=C1 |
SMILES canonique |
CCCCCCCCCC(CCCCCCCC(C)OC(=O)C)OC(=O)C1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3,5-Dimethoxyanilino)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14209316.png)
![1-Cyclopropyl-2-[hydroxy(phenyl)methyl]hept-2-en-1-one](/img/structure/B14209326.png)
![6-[(2,5-Difluorophenyl)(hydroxy)methyl]-5-fluoropyridine-3-carboxamide](/img/structure/B14209327.png)
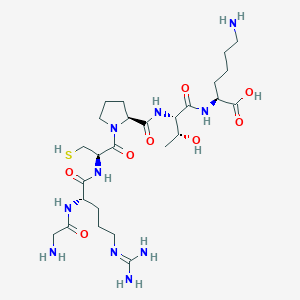
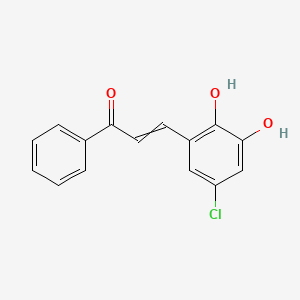
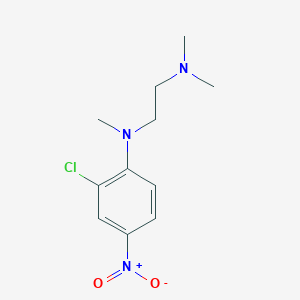
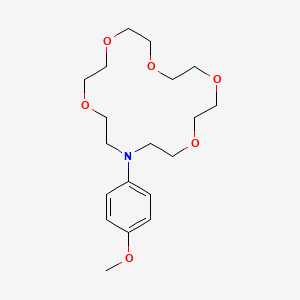
![1-[2-(4-Nitrophenyl)-4H-1,4-benzothiazin-4-yl]ethan-1-one](/img/structure/B14209351.png)
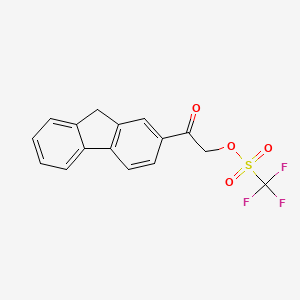
![Methyl 4-[(4-methoxyphenyl)sulfanyl]benzoate](/img/structure/B14209362.png)
![1,2-Bis[4-(chloromethyl)phenyl]hydrazine](/img/structure/B14209365.png)
